3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Description
The compound contains several important structural motifs, including an imidazo[1,2-a]pyridine, a piperazine, and a benzo[d]oxazol-2(3H)-one. These motifs are found in many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine, piperazine, and benzo[d]oxazol-2(3H)-one motifs. These groups could potentially engage in various intermolecular interactions, depending on the specific environment .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine, piperazine, and benzo[d]oxazol-2(3H)-one groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazo[1,2-a]pyridine, piperazine, and benzo[d]oxazol-2(3H)-one groups could impact its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may function through an intramolecular charge transfer (ict) effect . This involves the transfer of an electron within the molecule, which can lead to significant changes in the molecule’s properties .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Compounds with similar structures have been known to exhibit antiproliferative activity against various cancer cell lines .
Future Directions
properties
IUPAC Name |
3-[2-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20(15-26-17-5-1-2-6-18(17)29-21(26)28)24-11-9-23(10-12-24)14-16-13-22-19-7-3-4-8-25(16)19/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKPVEMGJJKNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3N2C=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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